

Comparative Docking Analysis of 2,4-Dinitrothiazole Derivatives with Key Protein Targets

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A comprehensive guide for researchers and drug development professionals on the in-silico evaluation of **2,4-dinitrothiazole** derivatives against various protein targets. This guide provides a comparative analysis of binding affinities, detailed experimental protocols for docking studies, and visual representations of associated signaling pathways.

Derivatives of **2,4-dinitrothiazole** are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. Their biological activities are often attributed to their ability to interact with specific protein targets, thereby modulating their functions. Molecular docking studies are pivotal in elucidating these interactions at a molecular level, providing insights into the binding modes and affinities of these compounds. This guide summarizes and compares the docking studies of **2,4-dinitrothiazole** derivatives against several key protein targets implicated in various diseases.

Comparative Analysis of Docking Results

The following table summarizes the quantitative data from various docking studies of 2,4-disubstituted thiazole derivatives, including those with nitro-substitutions, against different protein targets.



Target Protein	Ligand/T hiazole Derivativ e	Docking Score (kcal/mol)	Interactin g Residues	PDB ID	Software	Referenc e
Glucosami ne-6- phosphate synthase	Thiazole derivative with NO2 group	Not specified	Not specified	1jxa	Not specified	[1]
Tubulin	2,4- disubstitute d thiazole derivatives	-13.88 to -14.50	Not specified	4O2B	Not specified	[1]
FabH	N- substituted thiazole derivatives	-102.612 to -144.236 (MolDock Score)	Not specified	3iL9	Molegro Virtual Docker	[2]
Penicillin- binding protein 4 (PBP4)	1,3- thiazoline derivatives	Not specified	Not specified	2EXB, 3HUN	AutoDock Vina	[3]
Rho6 protein	2- ethylidene hydrazono- 5- arylazothia zole with NO2	-9.2	Lys15, Ser95, Glu138, Arg96, Asp132	2CLS	PyRx- virtual screening	[4]
Aromatase	2-[2-[4- Hydroxy-3- substituted benzyliden e hydrazinyl]-	-7.91	Not specified	Not specified	Not specified	[5]



	thiazole- 4[5H]-one					
CDK2	2-[2-[4- Hydroxy-3- substituted benzyliden e hydrazinyl]- thiazole- 4[5H]-one	-6.64	Not specified	Not specified	Not specified	[5]
Bcl-2	2-[2-[4- Hydroxy-3- substituted benzyliden e hydrazinyl]- thiazole- 4[5H]-one	-5.53	Not specified	Not specified	Not specified	[5]

Experimental Protocols for Molecular Docking

The methodologies employed in the cited docking studies are crucial for the interpretation and replication of the results. Below are the detailed protocols for each target protein.

Glucosamine-6-phosphate Synthase Docking

- Objective: To investigate the binding affinity of 2,4-disubstituted thiazole derivatives against bacterial Glucosamine-6-phosphate synthase.
- Protein Preparation: The crystal structure of bacterial glucosamine-6-phosphate synthase was obtained from the Protein Data Bank (PDB ID: 1jxa).
- Ligand Preparation: The 2,4-disubstituted thiazole derivatives were synthesized and their structures were used for docking.
- Docking Software: The specific software used was not mentioned in the abstract.



• Key Finding: The presence of a nitro (NO2) group on the phenyl ring of the thiazole derivative was found to enhance the binding affinity towards the target enzyme.[1]

Tubulin Docking

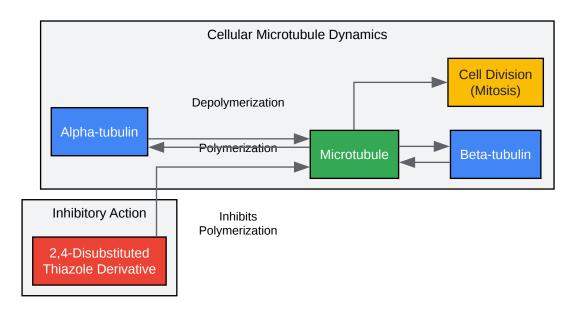
- Objective: To evaluate new 2,4-disubstituted thiazole derivatives as potential tubulin polymerization inhibitors.
- Protein Preparation: The coordinates of the tubulin crystal structure co-crystallized with colchicine were retrieved from the Protein Data Bank (PDB ID: 402B).
- Ligand Preparation: The synthesized thiazole derivatives were prepared for docking.
- Docking Analysis: Molecular docking was performed to fit the synthesized compounds into the colchicine binding site of tubulin.
- Results: The free binding energies of the docked compounds ranged from -13.88 to -14.50 kcal/mol, indicating strong binding affinity.[1]

Rho6 Protein Docking

- Objective: To assess the interaction of newly synthesized thiazole derivatives with the active site of Rho6 protein, a target in hepatic cancer.
- Protein Preparation: The crystal structure of the human RND1 GTPase in the active GTP bound state (PDB ID: 2CLS) was retrieved from the RCSB Protein Data Bank. All water molecules and existing ligands were removed from the PDB file.
- Docking Procedure: The docking was performed using PyRx-virtual screening software 0.8.
 A grid box with dimensions 25 Å × 25 Å × 25 Å was centered at the active site of the target protein.
- Conformer Selection: Nine conformers were generated for each docked compound, and the one with the best score and lowest binding energy was selected for further analysis.
- Visualization: The 2D and 3D representations of the protein-ligand interactions were visualized using Discovery Studio 3.5.[4]



Signaling Pathways and Experimental Workflows Tubulin Polymerization Inhibition Pathway

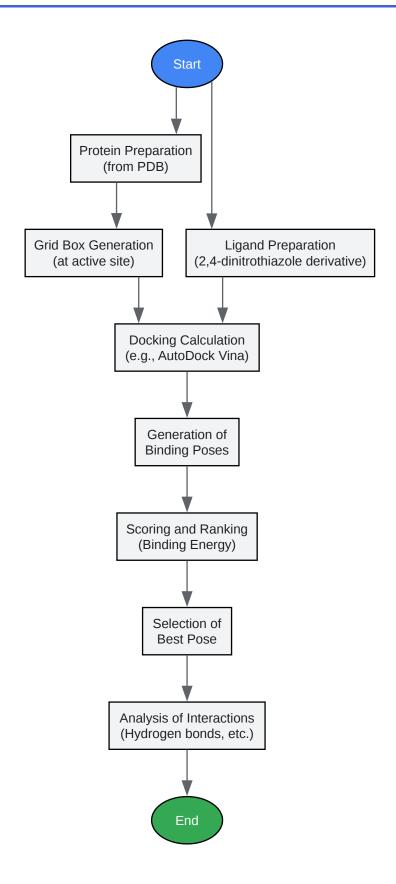


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Caption: Inhibition of tubulin polymerization by 2,4-disubstituted thiazole derivatives, leading to cell cycle arrest.

Molecular Docking Workflow



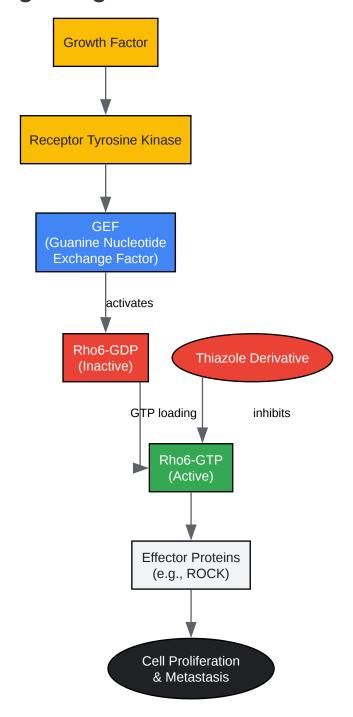


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Caption: A generalized workflow for molecular docking studies of thiazole derivatives.



Rho GTPase Signaling in Cancer



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Caption: Simplified Rho GTPase signaling pathway and the inhibitory action of thiazole derivatives on Rho6. Rho6.



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